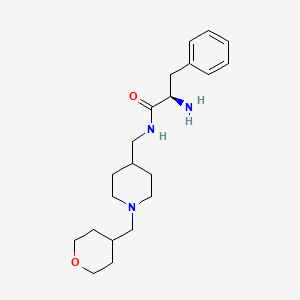
(R)-2-Amino-3-phenyl-N-((1-((tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-yl)methyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Amino-3-phenyl-N-((1-((tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-yl)methyl)propanamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmaceutical research. This compound features a unique structure that combines an amino group, a phenyl ring, and a piperidine moiety, making it an interesting subject for scientific investigation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-phenyl-N-((1-((tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-yl)methyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Moiety: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Tetrahydro-2H-pyran Group: This step involves the addition of the tetrahydro-2H-pyran group to the piperidine ring using specific reagents and conditions.
Coupling with the Amino Acid Derivative: The final step involves coupling the modified piperidine with an amino acid derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as microwave-assisted synthesis and continuous flow chemistry to improve reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-Amino-3-phenyl-N-((1-((tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-yl)methyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
®-2-Amino-3-phenyl-N-((1-((tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-yl)methyl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its role as a ligand for various biological targets.
Pharmaceutical Research: It is investigated for its potential use in drug development, particularly for its ability to interact with specific receptors or enzymes.
Chemical Biology: The compound is used as a tool to study biological processes and pathways, providing insights into cellular mechanisms.
Industrial Applications: It may be used in the synthesis of other complex molecules or as an intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of ®-2-Amino-3-phenyl-N-((1-((tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-yl)methyl)propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine
- N1-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide
Uniqueness
®-2-Amino-3-phenyl-N-((1-((tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-yl)methyl)propanamide stands out due to its unique combination of functional groups and structural features
Eigenschaften
Molekularformel |
C21H33N3O2 |
|---|---|
Molekulargewicht |
359.5 g/mol |
IUPAC-Name |
(2R)-2-amino-N-[[1-(oxan-4-ylmethyl)piperidin-4-yl]methyl]-3-phenylpropanamide |
InChI |
InChI=1S/C21H33N3O2/c22-20(14-17-4-2-1-3-5-17)21(25)23-15-18-6-10-24(11-7-18)16-19-8-12-26-13-9-19/h1-5,18-20H,6-16,22H2,(H,23,25)/t20-/m1/s1 |
InChI-Schlüssel |
SCTYWPSGIUHZAD-HXUWFJFHSA-N |
Isomerische SMILES |
C1CN(CCC1CNC(=O)[C@@H](CC2=CC=CC=C2)N)CC3CCOCC3 |
Kanonische SMILES |
C1CN(CCC1CNC(=O)C(CC2=CC=CC=C2)N)CC3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-1-[2-(dimethylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12949382.png)



![tert-Butyl 4-(8-amino-6-methyl-2,3-dihydrobenzo[b][1,4]dioxin-5-yl)piperidine-1-carboxylate](/img/structure/B12949412.png)
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)oxolan-2-yl]-5-methyl(1,3-15N2)pyrimidine-2,4-dione](/img/structure/B12949416.png)








